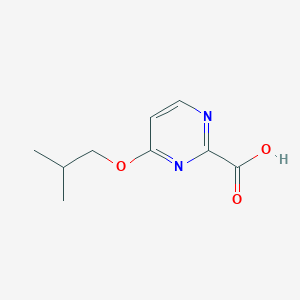

4-Isobutoxypyrimidine-2-carboxylic acid

Descripción general

Descripción

4-Isobutoxypyrimidine-2-carboxylic acid (IBPC) is a pyrimidine derivative. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an isobutoxy group at the 4-position and a carboxylic acid group at the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids can provide some insight into those of this compound. Carboxylic acids are polar molecules due to the presence of the carbonyl and hydroxyl groups. They can form hydrogen bonds, which gives them relatively high boiling points .Aplicaciones Científicas De Investigación

Active Site Inhibitors Development

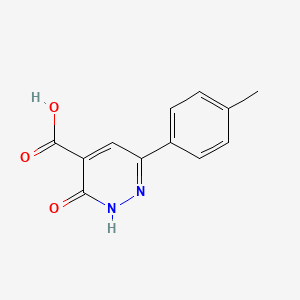

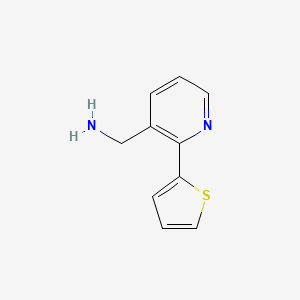

4-Isobutoxypyrimidine-2-carboxylic acid derivatives, such as 5,6-Dihydroxypyrimidine-4-carboxylic acids, show potential as active site inhibitors, particularly in the context of hepatitis C virus (HCV) NS5B polymerase. These compounds bind at the enzyme's active site, demonstrating inhibitory activity. For example, a 2-thienyl substituted analogue has showcased improved activity, delineating the pharmacophore of this inhibitor class. This led to the identification of a trifluoromethyl acylsulfonamide group as an effective replacement for the C4 carboxylic acid in this series, enhancing potency (Stansfield et al., 2004).

Chemical Synthesis and Modification

The compound is involved in the synthesis and modification processes of various chemical structures. For instance, it's used in the synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This process is highly regioselective and allows the one-step synthesis of significant amounts of ethyl 5-bromopyrimidine-4-carboxylate, a precursor for potent CK2 inhibitors (Regan et al., 2012). Similarly, the compound is used in the amidoalkylation of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids, yielding products of amidoalkylation at the N(1) and N(3) atoms. This reaction is influenced by steric factors and by kinetic and thermodynamic control (Prikazchikova et al., 1994).

Interaction with Biological Systems

This compound derivatives interact with biological systems in various ways. For instance, derivatives of pyridine-2-carboxylic acid, a related compound, have been screened for antimicrobial activities against bacteria and fungi, showing significant activity. Additionally, the DNA interactions of these compounds have been analyzed through molecular docking simulations, revealing the potential for interaction with genetic material (Tamer et al., 2018).

Material Science and Coordination Chemistry

In the realm of material science and coordination chemistry, the compound participates in the formation of novel structures and complexes. For instance, the synthesis of isostructural compounds like [M(hpmc)(phen)(H2O)], where M = Mn or Co, has been reported. These compounds are synthesized through hydrothermal reactions involving the metal centers and pyrimidine ring, forming 1D chains. Magnetic studies on these compounds indicate that pyrimidine can transmit antiferromagnetic coupling, and the Co II complex shows spin-canting behavior below 3.5 K (Jia et al., 2012).

Crystallography and Molecular Adduct Formation

In crystallography, this compound derivatives are involved in the formation of molecular adducts and complex crystal structures. For example, a series of molecular adducts of 2-aminopyrimidine and 3-amino-1,2,4-triazole with heterocyclic carboxylic acids have been prepared and characterized, contributing significantly to the understanding of molecular interactions and structures in crystallography (Lynch et al., 1998).

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives can interact with multiple receptors , suggesting that 4-Isobutoxypyrimidine-2-carboxylic acid may also have multiple targets.

Mode of Action

It’s worth noting that pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrimidine derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the biological activities associated with pyrimidine derivatives , it is likely that this compound has significant effects at the molecular and cellular levels.

Action Environment

For example, pH levels, temperature, and the presence of other compounds can affect a drug’s stability and efficacy .

Propiedades

IUPAC Name |

4-(2-methylpropoxy)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-7-3-4-10-8(11-7)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYQFPKQYWPQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

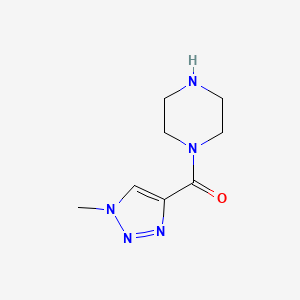

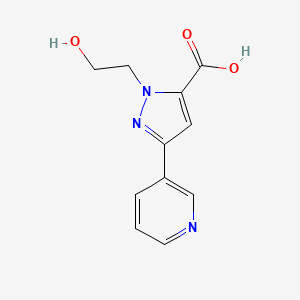

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)